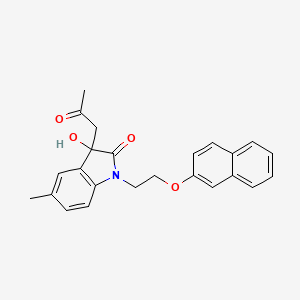![molecular formula C13H21N3O2 B2589371 4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1535290-58-4](/img/structure/B2589371.png)
4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine” is a chemical compound with the empirical formula C10H17N3O . It is a derivative of piperidine, which is a six-membered heterocyclic ring containing one nitrogen atom . The compound also contains an oxadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms and one oxygen atom .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of “4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine” includes a piperidine ring and an oxadiazole ring . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The oxadiazole ring is a five-membered heterocycle with two nitrogen atoms and one oxygen atom .科学的研究の応用
Synthesis and Antibacterial Activity
Researchers have synthesized various derivatives of 1,3,4-oxadiazole bearing compounds, including those with a piperidine moiety, and evaluated their antibacterial efficacy. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and demonstrated moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (H. Khalid et al., 2016). Similarly, another study focused on the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, which were screened for their butyrylcholinesterase inhibitory activity and subjected to molecular docking studies to understand their interaction with human proteins (H. Khalid et al., 2016).
Antimicrobial and Antifungal Applications
Compounds with 1,2,4-oxadiazole derivatives have shown strong antimicrobial and antifungal activities. The synthesis of new derivatives containing piperidine or pyrrolidine rings demonstrated strong antimicrobial effects, which were further investigated through structure-activity studies (K. Krolenko et al., 2016). These findings suggest the potential for these compounds to be developed into new antimicrobial agents.
Anticancer Properties
The exploration of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides revealed a new class of antiproliferative agents acting as tubulin inhibitors. Through structure-activity relationship (SAR)-guided optimization, compounds were identified with significant potency in antiproliferative assays, demonstrating the therapeutic potential of these derivatives in cancer treatment (M. Krasavin et al., 2014).
Novel Synthetic Pathways and Derivatives
Research has also focused on developing new synthetic routes for the creation of 1,3,4-oxadiazole derivatives, examining their biological activities, and understanding their mechanism of action. For example, novel thioxothiazolidin-4-one derivatives were synthesized and evaluated for their anticancer and antiangiogenic effects, showcasing the versatility of oxadiazole derivatives in therapeutic applications (S. Chandrappa et al., 2010).
Safety and Hazards
将来の方向性
The future directions for research on “4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine” and similar compounds could involve the design of new chemical entities with different biological profiles . This could be achieved by exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .
特性
IUPAC Name |
3-(oxan-4-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-5-14-6-2-10(1)9-12-15-13(16-18-12)11-3-7-17-8-4-11/h10-11,14H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWQJPDCZWNEBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=NC(=NO2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

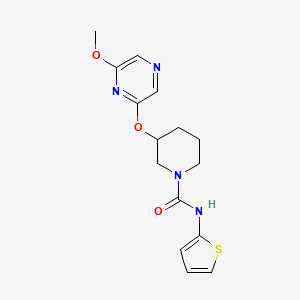
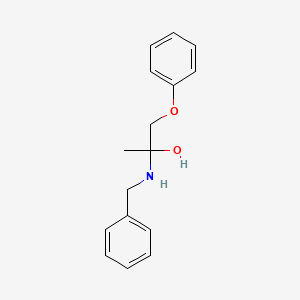
![(2Z)-N-acetyl-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2589290.png)
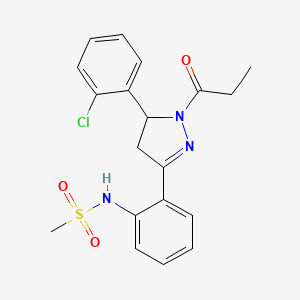


![(1R,5S)-N-(3,4-dichlorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2589296.png)
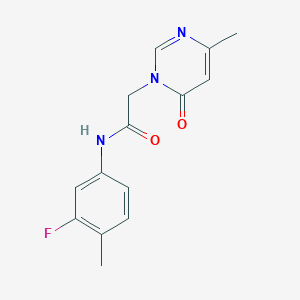
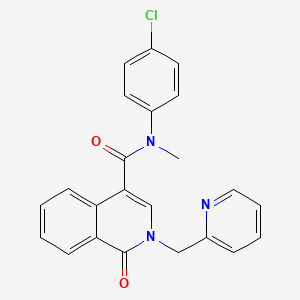
![1-(3,4-dimethylphenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2589302.png)
